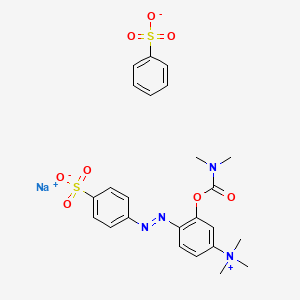
Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (3-hydroxy-4-(p-sulfophenylazo)phenyl)trimethyl-, sodium salt, benzenesulfonate, dimethylcarbamate (ester) is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is often used in biochemical assays and staining procedures due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by azo coupling with a phenol derivative. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo compound formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, particularly in:
Chemistry: As a reagent in various chemical reactions and assays.
Biology: For staining proteins and nucleic acids in electrophoresis and other biochemical assays.
Medicine: In diagnostic assays and as a marker in certain medical tests.
Industry: Used in the manufacturing of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with proteins and other biomolecules. The azo group in the compound allows it to bind to specific sites on proteins, making it useful in staining and detection applications. The sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Ponceau S: Another azo dye with similar staining properties.
Coomassie Brilliant Blue: Used for protein staining in electrophoresis.
Amido Black: Another dye used for staining proteins in biochemical assays.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provide unique staining properties and solubility characteristics. Its ability to form stable complexes with proteins and its vibrant color make it particularly useful in various scientific and industrial applications.
Propiedades
Número CAS |
66967-97-3 |
|---|---|
Fórmula molecular |
C24H27N4NaO8S2 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
sodium;benzenesulfonate;4-[[2-(dimethylcarbamoyloxy)-4-(trimethylazaniumyl)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H22N4O5S.C6H6O3S.Na/c1-21(2)18(23)27-17-12-14(22(3,4)5)8-11-16(17)20-19-13-6-9-15(10-7-13)28(24,25)26;7-10(8,9)6-4-2-1-3-5-6;/h6-12H,1-5H3;1-5H,(H,7,8,9);/q;;+1/p-1 |
Clave InChI |
XDMGSUMGCDAGRA-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
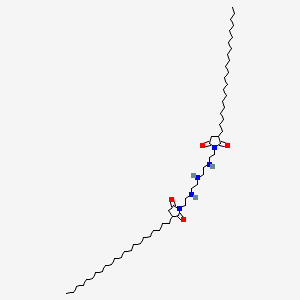
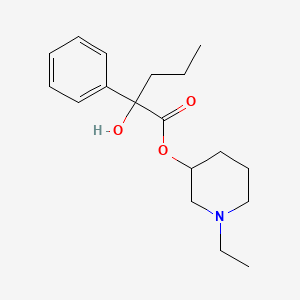
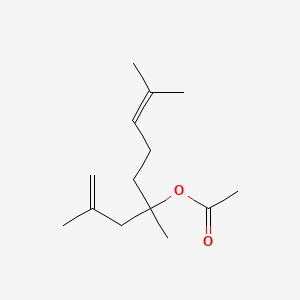
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)

![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
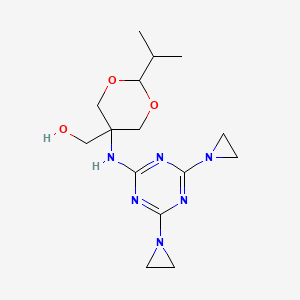
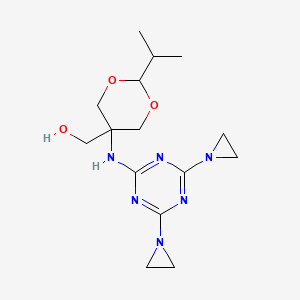
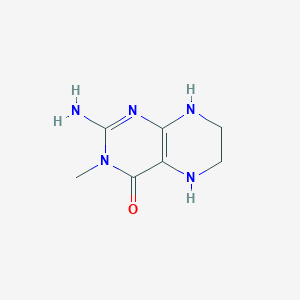
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

